[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate
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Overview
Description
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is a complex organic compound. It features multiple protective groups, including tert-butyl(diphenyl)silyl and acetyl groups, which are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.
Preparation Methods
The synthesis of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate involves several steps. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride and acetyl chloride. The reaction conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The double bond in the hex-5-enitol moiety can be reduced to a single bond using hydrogenation.
Scientific Research Applications
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate chemistry and glycosylation processes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves the selective protection and deprotection of hydroxyl groups. The tert-butyl(diphenyl)silyl groups provide stability against acidic hydrolysis, allowing for selective reactions at other functional groups. The acetyl groups can be removed under basic conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also use silyl protective groups but with different steric and electronic properties.
Acetyl-protected sugars: These compounds use acetyl groups for protection but may lack the silyl groups, making them less stable under certain conditions
The uniqueness of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate lies in its combination of protective groups, which provides a balance of stability and reactivity, making it a valuable intermediate in complex organic synthesis.
Properties
CAS No. |
308103-45-9 |
---|---|
Molecular Formula |
C52H64O13Si2 |
Molecular Weight |
953.2 g/mol |
IUPAC Name |
[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C52H64O13Si2/c1-35(53)60-43-31-32-57-44(33-58-66(51(5,6)7,39-23-15-11-16-24-39)40-25-17-12-18-26-40)46(43)65-50-49(63-38(4)56)48(62-37(3)55)47(61-36(2)54)45(64-50)34-59-67(52(8,9)10,41-27-19-13-20-28-41)42-29-21-14-22-30-42/h11-32,43-50H,33-34H2,1-10H3/t43-,44-,45-,46-,47+,48+,49-,50?/m1/s1 |
InChI Key |
RNGIQPVDHUSLDB-XJJBAVGBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC2[C@@H]([C@H]([C@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Origin of Product |
United States |
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